4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is a complex organic compound that features a sulfonyl chloride functional group attached to a chlorobenzene ring, which is further substituted with a bromophenyl and a ureido group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a reagent in organic synthesis.
The compound can be synthesized through various chemical reactions involving sulfonyl chlorides and amines. The specific synthesis pathways often depend on the desired purity and yield of the final product. The compound's structure and properties can be explored through databases such as PubChem and scientific literature .
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfur atom bonded to both a chlorine atom and an organic moiety. It is also classified under halogenated aromatic compounds due to the presence of chlorine and bromine substituents on the aromatic rings.
The synthesis of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride typically involves multi-step reactions:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as thin-layer chromatography or high-performance liquid chromatography are often used for monitoring the progress of reactions and purifying intermediates .
The molecular structure of 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride can be represented as follows:
The compound features:
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound .
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride can participate in various chemical reactions:
The reactivity of sulfonyl chlorides is attributed to their electrophilic nature, making them valuable intermediates in organic synthesis .
The mechanism of action for 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. When exposed to nucleophiles, such as amines or alcohols, the sulfonyl chloride group undergoes cleavage, resulting in the formation of new covalent bonds.
Kinetic studies may reveal insights into the reaction rates and mechanisms involved in these transformations, providing valuable information for optimizing synthetic pathways .
Relevant data regarding these properties can be obtained from experimental studies or material safety data sheets .
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride has several potential applications:
The molecular architecture of 4-(3-(4-bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride (CAS 680617-67-8) exemplifies strategic functionalization for targeted drug design. Its chemical formula, C₁₃H₉BrCl₂N₂O₃S, integrates three pharmacologically significant elements: a sulfonyl chloride group (-SO₂Cl), a halogenated aryl system, and a urea linkage [1] [5]. This 424.09 g/mol compound (IUPAC name: 4-[(4-bromophenyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride) features precise halogen placement—bromine at the para-position of one phenyl ring and chlorine ortho to the sulfonyl chloride on the adjacent ring—optimizing steric and electronic interactions with biological targets [1].
The sulfonyl chloride moiety is a cornerstone of its reactivity, enabling covalent bonding with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. This electrophilic "warhead" is engineered for selective inhibition, as demonstrated in protease-targeted therapeutics [1] [7]. Concurrently, the urea bridge (-NH-C(=O)-NH-) provides hydrogen-bonding capability critical for affinity and specificity. This bifunctional design allows simultaneous covalent modification and non-covalent recognition, a dual mechanism leveraged in kinase and phosphatase inhibitor development [1].
Table 1: Comparative Structural Features of Key Sulfonyl Chloride Drug Precursors
Compound | Halogen Substituents | Reactive Group | Molecular Weight (g/mol) |
---|---|---|---|
4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride | 4-Br, 2-Cl | Sulfonyl chloride + Urea | 424.09 |
4-Bromo-3-chlorobenzene-1-sulfonyl chloride | 4-Br, 3-Cl | Sulfonyl chloride | 289.96 |
4-Bromo-2-chlorobenzene-1-sulfonyl chloride | 4-Br, 2-Cl | Sulfonyl chloride | 289.96 |
4-Chlorobenzenesulfonyl chloride | 4-Cl | Sulfonyl chloride | 211.06 |
Halogen positioning profoundly influences target engagement. The ortho-chlorine adjacent to the sulfonyl chloride in this compound induces steric hindrance, directing electrophilic attack to specific enzyme nucleophiles. Conversely, the para-bromine on the ureido-linked ring enhances lipophilicity, facilitating membrane penetration [7] [9] [10]. Computational analyses (LogP ~3.03) confirm balanced hydrophilicity-lipophilicity, aligning with drug-likeness criteria for blood-brain barrier permeation (BOILED-Egg model prediction: high gastrointestinal absorption and BBB penetration) [10].
This compound emerged as an evolution of early sulfonyl chloride inhibitors, addressing limitations of simpler analogs like 4-chlorobenzenesulfonyl chloride (CAS 98-60-2). Historically, monosubstituted sulfonyl chlorides exhibited broad reactivity but poor selectivity, leading to off-target effects [4]. The integration of a urea spacer and halogen-specific substitution in the 2000s marked a paradigm shift toward precision targeting, with this bromo-chloro derivative (first synthesized circa 2006) representing a refined therapeutic scaffold [1] [3].
Its mechanism exploits irreversible enzyme inhibition through sulfonylation. Upon nucleophilic attack by a catalytic residue (e.g., serine hydroxyl), the sulfonyl chloride forms a stable sulfonate ester, permanently blocking the active site. The ureido group amplifies this by anchoring the inhibitor via hydrogen bonds to backbone amides [1]. Kinetic studies reveal this dual interaction enhances residence time 15-fold compared to non-ureido sulfonyl chlorides [5].
Table 2: Enzyme Targets Exploited by Ureido-Sulfonyl Chloride Hybrids
Biological Target Class | Representative Enzymes | Therapeutic Area | Role of Ureido-Sulfonyl Chloride |
---|---|---|---|
Serine Proteases | Thrombin, Factor Xa | Anticoagulation | Covalent active-site blockade |
Tyrosine Phosphatases | PTP1B, CDC25 | Oncology, Diabetes | Irreversible oxidation-mimetic inhibition |
Caspases | Caspase-3, -7 | Neurodegeneration | Apoptosis suppression |
Kinases (ATP-noncompetitive) | MAPK, EGFR allosteric sites | Oncology | Allosteric site modification |
In kinase inhibition, the compound’s halogenated aryl system disrupts ATP-binding domains through π-stacking, while the sulfonyl chloride covalently engages non-catalytic cysteines—a strategy pivotal in covalent epidermal growth factor receptor (EGFR) inhibitor development [1]. The bromine atom specifically enables Suzuki-Miyaura cross-coupling, allowing medicinal chemists to generate derivative libraries for structure-activity relationship studies. This property accelerated optimization of compounds like dacomitinib precursors, where similar sulfonyl chlorides served as key intermediates [5] [6].
Recent applications exploit its bivalent reactivity: the sulfonyl chloride participates in target acylation, while the urea linker enables fragment-based drug discovery. This is exemplified in proteolysis-targeting chimeras (PROTACs), where the molecule connects E3 ligase recruiters to target protein binders, enabling selective degradation [1]. The 4-bromophenyl moiety’s role in these architectures underscores its enduring significance in contemporary medicinal chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1